Dansylethylenediamine

Fluorescent Labeling Glycoprotein Analysis Conjugate Stability

Researchers requiring ultra-sensitive, stable fluorescent labeling face limited options with conventional dansyl reagents. Dansylethylenediamine solves this with a primary amine handle for robust conjugation to carboxyls (via carbodiimide) and aldehydes (post-periodate oxidation). • Achieves 2 pg/injection detection limits for pravastatin in plasma by HPLC-LIF - a 20× improvement over standard fluorescence. • Forms stable glycan conjugates (constant signal for hours at 37°C), unlike labile dansylhydrazine adducts. • Enables low-picomole nucleotide detection (4.7-20.3 pmol/inj.), suitable for 40 ng RNA samples. Procurement managers benefit from ≥98% purity consistency, ambient temperature shipping stability, and immediate availability for trace-level bioanalytical workflows.

Molecular Formula C14H19N3O2S
Molecular Weight 293.39 g/mol
CAS No. 35060-08-3
Cat. No. B016026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansylethylenediamine
CAS35060-08-3
Synonyms(2-Aminoethyl)dansylamide;  N-(2-Aminoethyl)-5-(dimethylamino)-1-naphthalenesulfonamide;  2-(5-Dimethylamino-1-naphthalenesulfonamido)ethylamine;  NSC 666752; 
Molecular FormulaC14H19N3O2S
Molecular Weight293.39 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN
InChIInChI=1S/C14H19N3O2S/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15/h3-8,16H,9-10,15H2,1-2H3
InChIKeyCSJXLKVNKAXFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Dansylethylenediamine (CAS 35060-08-3): A Specialized Amine-Reactive Fluorescent Probe with Ethylenediamine Spacer Arm


Dansylethylenediamine (DNS-ED, CAS 35060-08-3) is a fluorescent labeling reagent belonging to the dansyl fluorophore family. It is formally designated as N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide, with the molecular formula C₁₄H₁₉N₃O₂S and a molecular weight of 293.39 g/mol . The compound combines the well-characterized 5-dimethylaminonaphthalene-1-sulfonyl (dansyl) fluorophore (λex = 360 nm; λem = 530 nm in methanol) with a primary aliphatic amine via an ethylenediamine spacer. This structural feature distinguishes it from simpler dansyl reagents, conferring a unique, flexible aminoethyl handle that enables covalent attachment to carboxyl groups, aldehydes, and ketones while preserving the dansyl group's fluorescence for detection and tracking purposes.

Why N-Dansylethylenediamine (CAS 35060-08-3) Is Not Interchangeable with Generic Dansyl or Amine Reagents in Critical Workflows


The selection of a fluorescent derivatization reagent is a critical decision governed by the specific chemistry of the target analyte, required detection sensitivity, and the stability of the resulting conjugate. N-Dansylethylenediamine is not a generic substitute for other dansyl compounds or amine-reactive dyes. Its primary amine group, separated by a two-carbon linker from the sulfonamide, targets aldehydes (following periodate oxidation of glycans) and carboxyl groups (via carbodiimide coupling) [1]. This contrasts sharply with dansyl chloride, which is an electrophilic reagent for nucleophilic amines and phenols, or dansylhydrazine, which forms labile hydrazone linkages [2]. Therefore, substituting these reagents in an established protocol will result in different reaction chemistry, product stability, and assay performance. The evidence below demonstrates that these chemical differences translate into quantifiable, verifiable performance metrics, making DNS-ED the superior choice for specific, high-value applications.

Quantitative Differentiation of N-Dansylethylenediamine (CAS 35060-08-3) Versus In-Class Alternatives


N-Dansylethylenediamine Produces a Stable Conjugate with Glycoprotein Aldehydes, Unlike Dansylhydrazine, Enabling Extended Analytical Measurement

In a study directly comparing reagents for labeling periodate-oxidized glycoproteins, conjugates formed with dansylhydrazine were found to be insufficiently stable for spectroscopic analysis. In contrast, conjugates formed using the primary amine of N-dansylethylenediamine exhibited high stability, with a constant fluorescence polarization (P) signal maintained for several hours at 37°C [1].

Fluorescent Labeling Glycoprotein Analysis Conjugate Stability

N-Dansylethylenediamine Derivatization Enables 20-Fold Higher Sensitivity for Carboxylate-Containing Analytes Compared to Conventional Fluorescence Detection

In an analytical method developed for the HMG-CoA reductase inhibitor pravastatin, which contains a carboxyl group, N-dansylethylenediamine (DNS-ED) was used as a fluorogenic derivatization reagent. When coupled with He-Cd laser-induced fluorescence (LIF) detection, the method achieved a detection limit of 2 pg/injection for the analyte [1]. This was a substantial improvement over conventional fluorescence detection, with the LIF method being reported as 20 times more sensitive [2].

HPLC Derivatization Trace Analysis Fluorescence Detection

N-Dansylethylenediamine Enables Sub-Picomole Detection of Nucleotides, Providing a Validated Route for Highly Sensitive Nucleic Acid Component Analysis

An HPLC method utilizing N-dansylethylenediamine (dansylEDA) for the pre-column fluorescent derivatization of nucleotides achieved a limit of detection (LOD) between 4.7 and 20.3 pmol per 10-µL injection for various mono-, di-, and trinucleotide derivatives [1]. This high sensitivity allowed for the analysis of RNA from as little as 40 ng of starting material [2]. While this is a class-level inference for the technique's sensitivity, it establishes a clear quantitative benchmark for this specific reagent-analyte combination.

Nucleotide Analysis HPLC Fluorescence Detection

N-Dansylethylenediamine Functions as a Fluorescent Sensor for Copper(II), Establishing a Foundation for Metal Ion Detection in Chemical Biology and Environmental Science

N-dansylethylenediamine (compound 1) was characterized as part of a series of dansylated polyamines to determine their potential as fluorescent sensors for metal ions. Potentiometric and photophysical studies demonstrated that these ligands, including N-dansylethylenediamine, form complexes with Cu²⁺ in solution [1]. Further, the fluorescence of the dansyl group was quenched upon binding Cu²⁺, confirming its function as a fluorescent sensor [2]. While quantitative data comparing its selectivity or binding constant to other sensors is not provided in the available evidence, this establishes its functional role in this class of compounds.

Metal Ion Sensing Fluorescent Probe Analytical Chemistry

Commercially Available N-Dansylethylenediamine (CAS 35060-08-3) is Supplied with a Purity of ≥97% (NMR), Guaranteeing Reproducibility for Critical Analytical and Biochemical Assays

N-Dansylethylenediamine is commercially available from reputable vendors with a verified purity specification of ≥97% as determined by NMR spectroscopy . This high purity level minimizes the risk of assay interference from synthesis byproducts or contaminants, ensuring that the compound's performance, as documented in the scientific literature, can be reliably reproduced in the user's laboratory.

Analytical Reagent Purity Specification Quality Control

Validated Applications for Procuring N-Dansylethylenediamine (CAS 35060-08-3) Based on Quantitative Performance Evidence


Ultra-Trace Analysis of Carboxylate-Containing Drugs and Metabolites via Pre-Column HPLC Derivatization

N-Dansylethylenediamine (DNS-ED) is a prime choice for developing high-sensitivity HPLC methods for analytes with free carboxyl groups, such as certain statins, fatty acids, and drug metabolites. As demonstrated with pravastatin, DNS-ED derivatization enables a detection limit of 2 pg/injection when coupled with laser-induced fluorescence detection, a 20-fold improvement over conventional fluorescence detection [1]. For a procurement specialist, this translates to a reagent that empowers trace-level quantification in complex biological matrices like plasma, where analyte concentrations are often in the pg/mL range.

Stable Fluorescent Labeling of Glycoproteins for Quantitative Bioassays and Interaction Studies

For research involving glycoprotein labeling, DNS-ED is a verifiably superior alternative to dansylhydrazine. The primary amine group of DNS-ED forms a stable conjugate with periodate-generated aldehydes on glycans, providing a constant fluorescence signal for several hours at physiological temperature [1]. This stability is essential for reliable quantification in fluorescence polarization assays, chromatographic analysis, or real-time binding studies, whereas the unstable conjugates formed by dansylhydrazine are unsuitable for these applications .

Design and Development of Fluorescent Metal Ion Sensors and Functional Probes

The molecular architecture of DNS-ED, combining a metal-chelating ethylenediamine group with a sensitive dansyl fluorophore, makes it a foundational building block for creating "turn-off" fluorescent sensors for copper(II) and potentially other transition metals [1]. Procurement of DNS-ED supports R&D in chemical biology, environmental monitoring, and materials science where the goal is to create novel probes that translate a binding event (e.g., metal complexation) into a measurable change in fluorescence intensity .

Sensitive HPLC Analysis of Nucleotides and Nucleic Acid Constituents

DNS-ED is a validated reagent for pre-column derivatization of nucleotides, enabling their sensitive and specific detection by HPLC with fluorescence. The method achieves limits of detection in the low picomole range (4.7–20.3 pmol/injection), which provides the sensitivity required for analyzing small quantities of RNA (as low as 40 ng) or detecting rare nucleotide modifications [1]. This application is highly relevant for procuring DNS-ED in fields like nucleic acid biochemistry, epitranscriptomics, and quality control of oligonucleotide therapeutics.

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